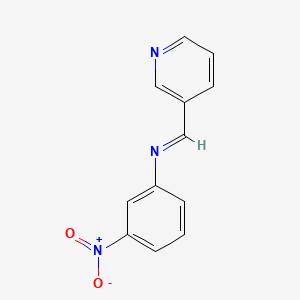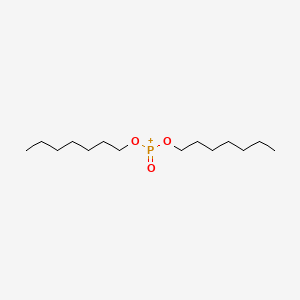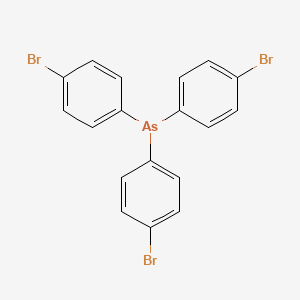
Tris(4-bromophenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-bromophenyl)arsane is an organoarsenic compound characterized by the presence of three 4-bromophenyl groups attached to a central arsenic atom. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-bromophenyl)arsane typically involves the reaction of 4-bromophenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-bromophenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(4-bromophenyl)arsine oxide.
Reduction: Reduction reactions can convert it into tris(4-bromophenyl)arsine.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.
Major Products Formed:
Oxidation: Tris(4-bromophenyl)arsine oxide.
Reduction: Tris(4-bromophenyl)arsine.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(4-bromophenyl)arsane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which tris(4-bromophenyl)arsane exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form coordination complexes with metals and other ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparaison Avec Des Composés Similaires
Tris(4-bromophenyl)amine: Similar in structure but with a nitrogen atom instead of arsenic.
Tris(2,4-dibromophenyl)amine: Contains additional bromine atoms on the phenyl rings.
Tris(4-bromophenyl)phosphine: Similar structure with a phosphorus atom.
Uniqueness: Tris(4-bromophenyl)arsane is unique due to the presence of the arsenic atom, which imparts distinct electronic properties and reactivity compared to its nitrogen and phosphorus analogs. This uniqueness makes it valuable in specific applications where the properties of arsenic are advantageous.
Propriétés
Numéro CAS |
6306-93-0 |
|---|---|
Formule moléculaire |
C18H12AsBr3 |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
tris(4-bromophenyl)arsane |
InChI |
InChI=1S/C18H12AsBr3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |
Clé InChI |
ASYPZICLGTZPIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
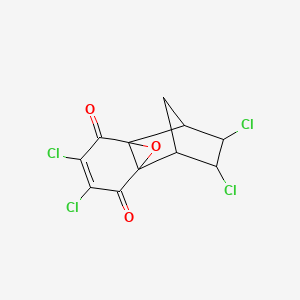



![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
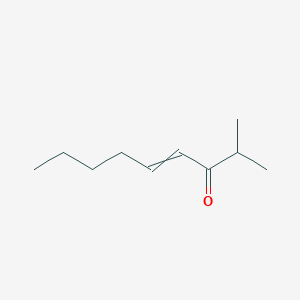
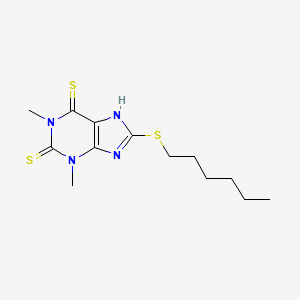
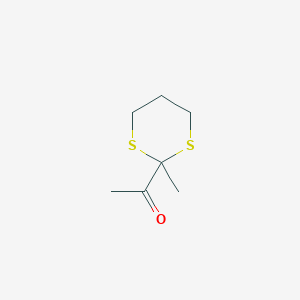
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
